Synthesis of a Novel Ampicillin Derivative with Superior Activity Against Drug-Resistant S. aureus
The compound serves as a direct precursor for the synthesis of ampicillin-bromo-methoxy-tetralone (ABMT), a novel antibiotic derivative. In a head-to-head comparison, ABMT demonstrated significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, while the parent drug, ampicillin, was ineffective at concentrations up to 64 μg/mL [1]. This indicates that the structural modification enabled by the target compound confers activity against an ampicillin-resistant strain.
| Evidence Dimension | Antibacterial activity (MIC) against S. aureus |
|---|---|
| Target Compound Data | MIC = 32 μg/mL (as part of the ABMT conjugate) |
| Comparator Or Baseline | Ampicillin: MIC > 64 μg/mL (ineffective) |
| Quantified Difference | >2-fold improvement in MIC; ABMT is active at a concentration where ampicillin shows no activity. |
| Conditions | In vitro antibacterial susceptibility testing against S. aureus. |
Why This Matters
This quantitative data demonstrates that the compound is essential for synthesizing a derivative with a clinically relevant advantage over a conventional antibiotic, making it a critical procurement item for research targeting drug-resistant bacteria.
- [1] Chakraborty, S., Baindara, P., Mondal, S. K., Roy, D., & Mandal, S. M. (2024). Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcus aureus. Biochemical and Biophysical Research Communications, 714, 149974. View Source
